2-Methylbenzo[b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylbenzo[b]thiophene and its derivatives can be achieved through different methods. A novel and direct synthesis of various 2-aminobenzo[b]thiophenes has been developed using palladium-catalyzed carbon-sulfur bond formation with Na2S2O3 as the sulfur source, showcasing a convenient approach to synthesize these compounds efficiently (Hou, He, & Yang, 2014). Additionally, an expedient synthesis for 2-methyl-5-nitrobenzo[b]thiophene provided a method with 87% overall yield, highlighting the compound's potential as a building block for various organic assemblies (Migulin, 2016).
Molecular Structure Analysis
The molecular structure of 2-Methylbenzo[b]thiophene involves a benzene ring fused with a thiophene ring, where the sulfur atom imparts distinct electronic and steric characteristics to the molecule. These attributes significantly influence the compound's reactivity and stability, making it a valuable scaffold in organic synthesis.
Chemical Reactions and Properties
2-Methylbenzo[b]thiophene participates in various chemical reactions, leveraging its sulfur-containing ring. For example, efficient protocols for synthesizing 2-acylbenzo[b]thiophenes have been described, utilizing Cu-catalyzed α-C-H functionalization of 2-iodochalcones with xanthate as the sulfur source, highlighting the versatility of this compound in organic synthesis (Sangeetha & Sekar, 2017).
Scientific Research Applications
Charge-Transporting Materials : 5-Diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, shows promise in electronics due to its special electron structure and selective bromination reactions (Wu et al., 2013).
Photochromic Properties : Derivatives like 1,2-Bis(benzo[b]thiophen-3-yl)ethene show thermally irreversible and fatigue-resistant photochromic characteristics, useful in developing materials that change color in light (Uchida et al., 1990).
Molecular Configuration Studies : The molecular configurations of certain derivatives like 2-arylmethylene-2,3-dihydro-5-methylbenzo[b]thiophen-3-ones have been explored, contributing to the understanding of their chemical properties (Réamonn & O'sullivan, 1977).
Abnormal Substitution Reactions : Research on 3-chloromethylbenzo[b]thiophene highlighted unusual substitution reactions, expanding knowledge in organic synthesis (Campaigne & Neiss, 1965).
Pharmaceutical Applications : Derivatives like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been studied for potential pharmaceutical uses, with various bromination and amination reactions explored (Chapman et al., 1971).
Synthesis Methods for Estrogen Receptor Modulators : Benzo[b]thiophene derivatives are significant for their role in synthesizing selective estrogen receptor modulators. New methods for synthesizing these compounds have been proposed (David et al., 2005).
Environmental Degradation Studies : The photochemical degradation of 2-methylbenzo[b]thiophene has been studied to understand the fate of crude oil components in ocean spills (Andersson & Bobinger, 1996).
Anodic Cyanation : Electrooxidation studies of 2-methylbenzo[b]thiophene provided insights into heterocyclic ring-substitution products, which is important for organic synthesis and chemical engineering (Yoshida & Miyoshi, 1992).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKSRBAQDZAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152470 | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[b]thiophene | |
CAS RN |
1195-14-8 | |
Record name | 2-Methylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzo[b]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methylbenzo(b)thiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MH2BG9KVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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